6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Overview
Description
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Activity
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is used in synthesizing copper(II) complexes. These complexes exhibit catalytic activity for addition reactions of terminal alkynes to imines, producing propargylamines. Such reactions demonstrate the compound's potential in organic synthesis and catalysis (Drabina et al., 2010).
Novel Heterocyclic Compounds Synthesis
This compound is instrumental in synthesizing novel polycyclic heteroaromatic compounds, where it facilitates the creation of diverse structures including benzofuran, thiazole, and pyridine derivatives (Patankar et al., 2008).
Uranyl Complex Formation
It plays a role in forming uranyl complexes with the pyridine-2,6-dicarboxylato ligand. These complexes exhibit unique structures in their coordination spheres and are important in inorganic chemistry and materials science (Masci & Thuéry, 2005).
Lanthanide-based Coordination Polymers
The compound is used in the synthesis of lanthanide coordination compounds, which are studied for their photophysical properties. These compounds have potential applications in material science, particularly in light harvesting and luminescence (Sivakumar et al., 2011).
Coal Pyrolysis Reactivity Enhancement
This compound is utilized in the pretreatment of coals to enhance their pyrolytic reactivity. This application is significant in the field of energy and fuel technology (Sakanishi et al., 2001).
Antimicrobial Activity of Pyridine Derivatives
It contributes to the synthesis of pyridine derivatives with antimicrobial properties. This aspect is crucial in the development of new pharmaceuticals and antimicrobial agents (Patel et al., 2011).
Reactivity with Zn(II) Salts
The compound reacts with Zn(II) salts under different conditions to form coordination polymers, which are of interest in coordination chemistry and materials science (Ghosh et al., 2004).
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-8-4-2-3-7(10-8)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUMITXLYQLVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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